molecular formula C22H28N4O B6075992 1-methyl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-3,4-dihydro-2H-quinoline-6-carboxamide

1-methyl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-3,4-dihydro-2H-quinoline-6-carboxamide

Cat. No.: B6075992
M. Wt: 364.5 g/mol
InChI Key: CYTVPJXHPQHVHT-UHFFFAOYSA-N
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Description

1-methyl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-3,4-dihydro-2H-quinoline-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, a piperidine ring, and a pyridine moiety, making it a versatile molecule for scientific research.

Properties

IUPAC Name

1-methyl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O/c1-25-12-4-6-17-14-18(9-10-21(17)25)22(27)24-20-8-5-13-26(16-20)15-19-7-2-3-11-23-19/h2-3,7,9-11,14,20H,4-6,8,12-13,15-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTVPJXHPQHVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(=O)NC3CCCN(C3)CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-3,4-dihydro-2H-quinoline-6-carboxamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Piperidine Ring Formation: The piperidine ring can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with a ketone.

    Pyridine Moiety Introduction: The pyridine moiety can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group on the piperidine ring.

    Final Coupling: The final step involves coupling the quinoline core with the piperidine-pyridine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-3,4-dihydro-2H-quinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in anhydrous solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce fully saturated piperidine rings.

Scientific Research Applications

1-methyl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-3,4-dihydro-2H-quinoline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-3,4-dihydro-2H-quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(pyridin-2-yl)methanamine: Shares the pyridine moiety but lacks the quinoline core.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyridine and piperidine ring but differs in the core structure.

Uniqueness

1-methyl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-3,4-dihydro-2H-quinoline-6-carboxamide is unique due to its combination of a quinoline core, piperidine ring, and pyridine moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

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